7,8-二氢蝶呤

描述

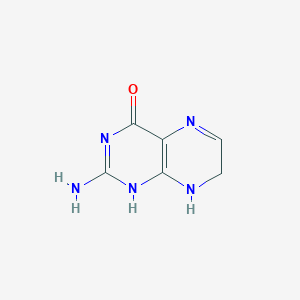

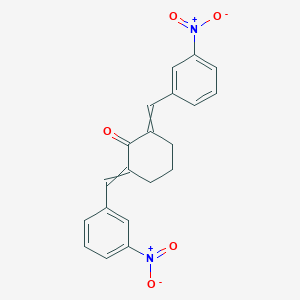

7,8-Dihydropterin is a heterocyclic compound that plays a significant role in various biological functions, particularly as an intermediate in the biosynthesis of folate and related compounds in living systems . It is involved in the reduction of CO2 to methane and is a key component in the folate biosynthetic pathway .

Synthesis Analysis

The synthesis of 7,8-dihydropterin derivatives has been explored in several studies. For instance, the compound 6-acetyl-7-methyl-7,8-dihydropterin was synthesized and identified as a degradation product of 5,10-methenyl-5,6,7,8-tetrahydromethanopterin . Additionally, the bifunctional enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase/7,8-dihydropteroate synthase, which is involved in the synthesis of 7,8-dihydropteroate in pea leaves, has been purified and cloned . New methods for derivatization at position 6 of 7,7-dimethyl-7,8-dihydropterin have also been reported, providing novel compounds and intermediates for further synthesis .

Molecular Structure Analysis

The crystal structure of 6-methyl-7,8-dihydropterin-monohydrochloride-monohydrate has been determined, revealing a planar molecule protonated at the N(5)-position within a triclinic crystal system . This structural information is crucial for understanding the molecular interactions and stability of 7,8-dihydropterin derivatives.

Chemical Reactions Analysis

7,8-Dihydropterins undergo various chemical reactions, including autooxidation in air-equilibrated aqueous solutions and reactions with hydrogen peroxide under physiological conditions . The rate of these reactions and the products formed are influenced by the chemical structure of the substituents on the pterin ring. For example, 6-acetyl-7,7-dimethyl-7,8-dihydropterin has been shown to activate nitric oxide synthases and can substitute for the natural cofactor tetrahydrobiopterin in certain biological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydropterins are closely related to their stability and reactivity. The stability of these compounds in air-equilibrated aqueous solutions has been studied, with findings indicating that the presence of electron-donor groups as substituents increases the reactivity towards oxidation . The reaction between 7,8-dihydropterins and hydrogen peroxide has also been investigated, providing insights into the potential biological implications of these reactions, such as in the skin disorder vitiligo .

科学研究应用

生物合成和在叶酸合成中的作用

7,8-二氢蝶呤参与叶酸的生物合成,这是高等植物和一些微生物中的一个至关重要的过程。Rébeillé 等人 (1997) 发现,在豌豆叶中,叶酸合成中的一个关键步骤 7,8-二氢蝶酸合成仅发生在线粒体中。这一过程由一个双功能酶催化,其中包括 7,8-二氢蝶酸合酶,表明 7,8-二氢蝶呤在植物细胞中叶酸合成中起着至关重要的作用 (Rébeillé、Macherel、Mouillon、Garin 和 Douce,1997)。

酶促功能和反应机制

- 二氢蝶呤脱氨酶,它将 7,8-二氢蝶呤转化为 7,8-二氢荧光素,在黑腹果蝇中一种次要的红色眼色素的生物合成中起作用。该酶还充当鸟嘌呤脱氨酶,在嘌呤代谢中很重要 (Kim、Park、Ahn、Kim 和 Yim,2009)。

- Hennig 等人 (1998) 的研究表明,二氢新蝶呤醛缩酶(将 7,8-二氢新蝶呤转化为 6-羟甲基-7,8-二氢蝶呤)在金黄色葡萄球菌等生物中叶酸的从头合成中起作用 (Hennig、D'arcy、Hampele、Page、Oefner 和 Dale,1998)。

化学稳定性和反应性

- Dántola 等人 (2008) 对 7,8-二氢蝶呤在空气平衡水溶液中的稳定性研究表明,这些在生物功能中至关重要的化合物与溶解的 O2(自氧化)发生反应。它们的反应性因其化学结构而异,提供了对其生物学意义的见解 (Dántola、Vignoni、Capparelli、Lorente 和 Thomas,2008)。

医学相关性

- 在白癜风(一种皮肤病)的背景下,7,8-二氢蝶呤在高浓度的 H2O2 中积累。Dántola 等人 (2008) 研究了 7,8-二氢蝶呤与 H2O2 之间的反应,揭示了重要的生物学意义和对这种疾病的见解 (Dántola、Schuler、Denofrio、Vignoni、Capparelli、Lorente 和 Thomas,2008)。

抗菌剂开发

- Baca 等人 (2000) 讨论了与蝶呤单磷酸酯复合的结核分枝杆菌 7,8-二氢蝶酸合酶的晶体结构。该酶对于某些生物中叶酸的从头合成至关重要,并且在哺乳动物中不存在,使其成为新型抗分枝杆菌药物的潜在靶标 (Baca、Sirawaraporn、Turley、Sirawaraporn 和 Hol,2000)。

未来方向

属性

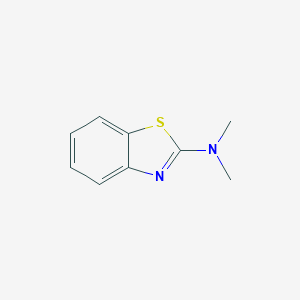

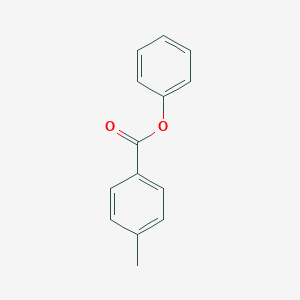

IUPAC Name |

2-amino-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKVIXSKSCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170466 | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydropterin | |

CAS RN |

17838-80-1 | |

| Record name | 7,8-Dihydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)